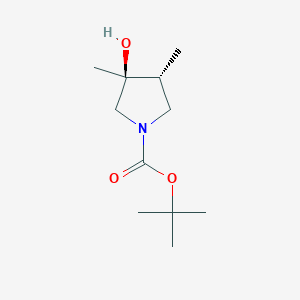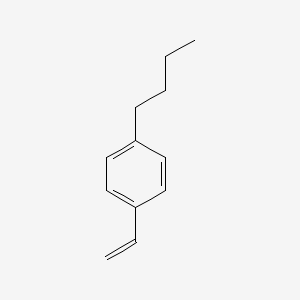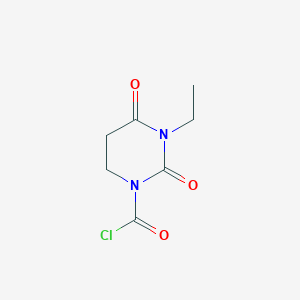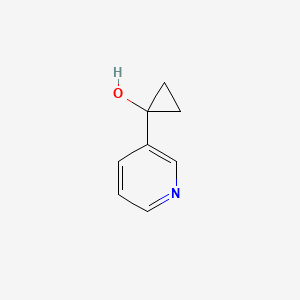![molecular formula C13H19ClF3N3 B13099804 2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Methyl-6’-(trifluoromethyl)-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine] hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a piperidine ring fused to a pyrrolo[1,2-a]pyrazine ring system, with a trifluoromethyl group and a methyl group as substituents. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-6’-(trifluoromethyl)-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine] hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Formation of the Pyrrolo[1,2-a]pyrazine Ring: This ring system can be constructed via a multicomponent reaction involving a pyrrole derivative, an aldehyde, and an amine.
Spiro Linkage Formation: The spiro linkage is formed by reacting the piperidine and pyrrolo[1,2-a]pyrazine intermediates under specific conditions, often involving a catalyst.
Introduction of Substituents: The trifluoromethyl and methyl groups are introduced through selective substitution reactions.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrrolo[1,2-a]pyrazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Dihydro derivatives of the pyrrolo[1,2-a]pyrazine ring.
Substitution Products: Compounds with different functional groups replacing the trifluoromethyl and methyl groups.
科学研究应用
2’-Methyl-6’-(trifluoromethyl)-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine] hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2’-Methyl-6’-(trifluoromethyl)-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine] hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethyl)piperidine
- 4-(Trifluoromethyl)piperidine
- Pyrrolo[1,2-a]pyrazine derivatives
Uniqueness
2’-Methyl-6’-(trifluoromethyl)-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine] hydrochloride is unique due to its spiro linkage and the presence of both trifluoromethyl and methyl substituents. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H19ClF3N3 |
|---|---|
分子量 |
309.76 g/mol |
IUPAC 名称 |
2-methyl-6-(trifluoromethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C13H18F3N3.ClH/c1-18-8-9-19-10(2-3-11(19)13(14,15)16)12(18)4-6-17-7-5-12;/h2-3,17H,4-9H2,1H3;1H |
InChI 键 |
NGTUFFRLFHEDDS-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN2C(=CC=C2C(F)(F)F)C13CCNCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)

![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)

![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)






![5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13099776.png)

